2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Description
This compound features a pyrrolidine-2,5-dione moiety linked via an acetamide group to a 1,3-thiazole ring substituted at the 4-position with a thiophen-2-yl group.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c17-10(6-16-11(18)3-4-12(16)19)15-13-14-8(7-21-13)9-2-1-5-20-9/h1-2,5,7H,3-4,6H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMQNMVPEKDFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction, which involves cyclization of α-halo ketones with thiourea derivatives.
Procedure :
- 2-Bromo-1-(thiophen-2-yl)ethan-1-one (1.0 equiv) and thiourea (1.2 equiv) are refluxed in ethanol (50 mL) for 6–8 hours.
- The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to yield 4-(thiophen-2-yl)-1,3-thiazol-2-amine as a pale-yellow solid.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol | 78 | 95.2 |
| Temperature (°C) | 80 | 85 | 96.8 |
| Catalyst (p-TsOH) | 0.1 equiv | 89 | 97.5 |
The use of p-toluenesulfonic acid (p-TsOH) as a catalyst improves cyclization efficiency.
Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)Acetyl Chloride
Acid Chloride Formation
The dioxopyrrolidine-containing carboxylic acid is activated using thionyl chloride.
Procedure :
- 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM, 20 mL).
- Thionyl chloride (2.5 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 3 hours.
- The solvent and excess thionyl chloride are removed under reduced pressure to yield the acid chloride as a colorless oil.
Characterization :
- FT-IR (cm⁻¹) : 1802 (C=O, succinimide), 1765 (C=O, acid chloride).
- ¹H NMR (400 MHz, CDCl₃) : δ 3.02 (s, 4H, pyrrolidine), 4.31 (s, 2H, CH₂COCl).
Amide Coupling Reaction
Schotten-Baumann Conditions
The acid chloride reacts with the thiazol-2-amine under basic conditions to form the acetamide linkage.
Procedure :
- 4-(Thiophen-2-yl)-1,3-thiazol-2-amine (1.0 equiv) is dissolved in tetrahydrofuran (THF, 15 mL) with triethylamine (2.0 equiv).
- 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride (1.2 equiv) in THF is added dropwise at 0°C.
- The mixture is stirred at room temperature for 12 hours, then diluted with water (50 mL) and extracted with ethyl acetate (3 × 30 mL).
- The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the target compound.
Yield and Purity :
| Entry | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine | THF | 12 | 76 | 98.1 |
| 2 | DIPEA | DCM | 8 | 82 | 97.8 |
| 3 | Pyridine | Acetonitrile | 10 | 68 | 96.3 |
N,N-Diisopropylethylamine (DIPEA) in DCM provides superior yields due to enhanced nucleophilicity of the amine.
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Amide Formation
An alternative approach employs the Mitsunobu reaction to couple the acid and amine directly, avoiding acid chloride formation.
Procedure :
- 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.0 equiv), 4-(thiophen-2-yl)-1,3-thiazol-2-amine (1.0 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in THF at 0°C for 2 hours.
- The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
Outcome :
- Yield : 65%
- Limitation : Higher cost of reagents and moderate efficiency compared to Schotten-Baumann method.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (500 MHz, DMSO-d₆) :
- δ 7.78 (d, J = 3.6 Hz, 1H, thiophene-H),
- δ 7.45 (d, J = 5.1 Hz, 1H, thiophene-H),
- δ 7.12 (s, 1H, thiazole-H),
- δ 4.21 (s, 2H, CH₂CO),
- δ 3.01 (s, 4H, pyrrolidine-H).
HPLC-MS : m/z 347.1 [M+H]⁺ (calculated 347.08).
Elemental Analysis :
Challenges and Optimization Strategies
Byproduct Formation During Amide Coupling
Competitive succinimide ring-opening may occur under basic conditions, leading to N-(thiazol-2-yl)succinamic acid as a byproduct. Mitigation strategies include:
Solubility Issues
The target compound exhibits limited solubility in polar solvents. Recrystallization from toluene/ethanol (1:1) improves purity (99.1%).
Scalability and Industrial Feasibility
Bench-scale synthesis (10 g) achieves 78% yield with >98% purity. Key considerations for scale-up:
- Cost : Thionyl chloride and DEAD are expensive; Schotten-Baumann remains cost-effective.
- Safety : Exothermic reactions during acid chloride formation require controlled addition and cooling.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For example:
| Study | Cell Line | Concentration (µM) | Viability (%) | Activity |
|---|---|---|---|---|
| Study 1 | L929 | 100 | 30 | Cytotoxic |
| Study 2 | A549 | 50 | >100 | Cytostatic |
| Study 3 | HepG2 | 200 | >100 | Cytostatic |
These findings indicate that the compound exhibits significant cytotoxicity at higher concentrations, particularly against L929 cells. The selectivity observed in some assays suggests its potential for targeted cancer therapy .
Neuropharmacological Effects
The compound has also been investigated for its anticonvulsant and antinociceptive properties. Research indicates that it may modulate ion channels and receptors within the central nervous system, particularly sodium and calcium channels, which are crucial in managing seizure disorders. Additionally, its interaction with TRPV1 receptors suggests a mechanism for pain relief by inhibiting pain signaling pathways .
Case Studies and Experimental Findings
In vitro studies have demonstrated the compound's potential as a lead structure for further drug development. For instance, molecular docking studies have suggested favorable binding interactions with targets involved in cancer proliferation and pain signaling pathways . This highlights the compound's versatility and potential for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate ion channels and receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Heterocyclic Cores
Thiazole vs. Triazole Derivatives
- Compound 55 (): Contains a triazole-phenyl core instead of thiazole. The substitution of thiazole with triazole alters electronic properties and hydrogen-bonding capacity. The triazole’s additional nitrogen may enhance solubility but reduce lipophilicity compared to the thiazole-containing target compound. Melting point: Not explicitly stated for 55, but analogs in range from 156–227°C .
- Compounds 9a–e (): Incorporate benzimidazole-triazole-thiazole hybrids. These compounds exhibit higher molecular weights (~500–550 g/mol) compared to the target compound (estimated ~350 g/mol), which may affect bioavailability .
Thiophene Modifications
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Features dual thiophene groups with a cyano substituent. The absence of pyrrolidine dione reduces electrophilicity, while the cyano group increases polarity. Synthesis involves acetyl chloride activation, yielding a simpler structure than the target compound .
- Compound 24 () : Contains a cyclopenta[b]thiophene fused ring system. This rigid structure may enhance binding to flat enzymatic pockets but reduces synthetic accessibility compared to the target’s single thiophene substituent .
Pyrrolidine Dione-Containing Analogs
- N-[5-(4-Chlorobenzyl)-1,3-Thiazol-2-yl]-2-(2,5-Dioxopyrrolidin-1-yl)Acetamide (): Replaces the thiophene with a 4-chlorobenzyl group. The chlorobenzyl substituent increases lipophilicity (ClogP ~3.5 vs. No biological data are provided .
- N-(2-(5-Cyclopropyl-3-(Thiophen-2-yl)-1H-Pyrazol-1-yl)Ethyl)-2-(2,5-Dioxopyrrolidin-1-yl)Acetamide () : Incorporates a pyrazole ring and cyclopropyl group. The pyrazole introduces additional hydrogen-bonding sites, while the cyclopropyl may restrict conformational flexibility. Molecular weight (372.4 g/mol) is comparable to the target compound .
Q & A
What are the recommended methodologies for synthesizing and characterizing 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide?
Level: Basic
Answer:
Synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the thiazole-thiophene scaffold via cyclocondensation of thiourea derivatives with α-haloketones under reflux in polar aprotic solvents (e.g., DMF or THF) .
- Step 2: Introduction of the pyrrolidinone moiety using carbodiimide-mediated amide coupling (e.g., EDC/HOBt) at controlled temperatures (0–5°C) to minimize side reactions .
- Characterization:
- Monitor reactions via Thin-Layer Chromatography (TLC) with UV visualization.
- Confirm structure using 1H/13C NMR (δ ~7.5–8.5 ppm for thiophene protons, δ ~3.5–4.5 ppm for pyrrolidinone methylenes) .
- Validate purity via High-Resolution Mass Spectrometry (HRMS) and Infrared Spectroscopy (IR) (amide C=O stretch ~1650–1680 cm⁻¹) .
How can researchers resolve contradictions in spectroscopic or crystallographic data during structural validation?
Level: Advanced
Answer:
Discrepancies often arise from polymorphism, solvent effects, or dynamic molecular conformations. Use:
- Cross-Validation: Compare X-ray crystallography (e.g., SHELXL refinement ) with DFT calculations (e.g., Gaussian09) to validate bond lengths/angles.
- Dynamic NMR: Probe conformational flexibility in solution (e.g., variable-temperature NMR to detect rotameric equilibria) .
- Synchrotron Radiation: For high-resolution crystallography of low-quality crystals, leveraging facilities like APS or ESRF to resolve ambiguous electron density maps .
What experimental strategies are effective for elucidating the compound's mechanism of action in biological systems?
Level: Advanced
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding interactions with targets (e.g., kinases or GPCRs). Prioritize residues within 4 Å of the pyrrolidinone and thiazole moieties .
- Enzyme Inhibition Assays:
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
- IC50 Determination: Use fluorescence-based ADP-Glo™ assays with triplicate measurements to ensure reproducibility .
- Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .
How can researchers optimize reaction conditions to improve yield and purity during scale-up synthesis?
Level: Basic
Answer:
- Solvent Optimization: Replace DMF with 2-MeTHF (lower toxicity, higher boiling point) for greener chemistry .
- Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in Suzuki-Miyaura couplings for aryl-thiophene bond formation.
- Workflow:
- DoE (Design of Experiments): Vary temperature (60–120°C), solvent ratio (1:1–1:3), and catalyst loading (1–5 mol%) .
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .
What computational approaches are recommended for structure-activity relationship (SAR) studies of this compound?
Level: Advanced
Answer:
- QSAR Modeling: Build 3D-QSAR models using CoMFA or CoMSIA (Tripos SYBYL-X) with descriptors like logP, polar surface area, and H-bond donors .
- Free-Energy Perturbation (FEP): Calculate ΔΔG for analogs with modified thiophene/pyrrolidinone groups to predict potency shifts .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors in the pyrrolidinone ring) using Phase (Schrödinger) .
How should researchers address stability issues in aqueous or biological buffers?
Level: Advanced
Answer:
- Forced Degradation Studies: Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze via UHPLC-PDA to detect hydrolysis byproducts (e.g., free thiophene or acetamide fragments) .
- Lyophilization: Improve shelf life by lyophilizing in 5% trehalose (w/v) to prevent hydrate formation .
- Protection Strategies: Introduce PEGylation or cyclodextrin encapsulation to enhance solubility and reduce degradation .
What are the best practices for validating biological activity in in vivo models?
Level: Advanced
Answer:
- Xenograft Models: Use immunodeficient mice (e.g., NOD/SCID) implanted with HT-29 (colon cancer) or A549 (lung cancer) cells. Administer 10–50 mg/kg (IP or PO) daily for 21 days .
- Pharmacokinetics: Measure plasma concentrations via LC-MS/MS at t = 0.5, 1, 2, 4, 8, 24 hr post-dose. Target AUC₀–24 > 500 ng·hr/mL .
- Toxicity Screening: Perform hematoxylin-eosin (H&E) staining of liver/kidney sections to assess organ-specific toxicity .
How can researchers leverage structural analogs to enhance target selectivity?
Level: Advanced
Answer:
- Analog Libraries: Synthesize derivatives with:
- Thiophene replacements (e.g., furan or pyridine) to alter π-π stacking.
- Pyrrolidinone modifications (e.g., morpholine or piperazine) to modulate H-bonding .
- Selectivity Profiling: Screen against off-target panels (e.g., CEREP Psychoactive Drug Screen) to minimize CYP3A4 or hERG inhibition .
- Cryo-EM: Resolve target-ligand complexes (e.g., kinase-inhibitor binding) to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
